Regioisomeric Carbonyl Position Dictates Hydrogen-Bond Donor/Acceptor Topology: 3-One vs. 1-One Isomer
The target compound 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one positions the carbonyl oxygen at position 3, adjacent to the bridgehead nitrogen, forming a NH–C=O hydrogen-bond donor–acceptor pair with the N4–H oriented toward the azetidine ring face. In contrast, the 1-one regioisomer 2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one (CAS 111781-91-0) places the carbonyl at position 1, adjacent to the aromatic ring, altering the vector of the hydrogen-bond acceptor by approximately 120° relative to the fused ring plane [1]. This topological difference is structurally analogous to the well-documented regioisomeric selectivity differences observed between quinoxalin-2-one and quinoxalin-3-one derivatives in kinase inhibition [2]. Crystallographic data for a closely related 3-oxo tetrahydroazetoquinoxaline derivative (CCDC 2180173) confirms the non-planar, puckered azetidine ring geometry that orients the 3-carbonyl in a distinct spatial quadrant [3].
| Evidence Dimension | Carbonyl position and hydrogen-bond donor/acceptor topology |
|---|---|
| Target Compound Data | Carbonyl at position 3; H-bond donor (N4–H) and acceptor (C3=O) oriented toward azetidine face; puckered azetidine ring (CCDC 2180173 analog) [3] |
| Comparator Or Baseline | 2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxalin-1-one (CAS 111781-91-0): carbonyl at position 1, acceptor oriented toward aromatic ring face |
| Quantified Difference | Approximately 120° difference in H-bond acceptor vector orientation based on scaffold geometry; distinct pharmacophoric points |
| Conditions | Structural comparison based on IUPAC nomenclature and crystallographic analogs |
Why This Matters
For medicinal chemistry programs targeting specific hydrogen-bond networks (e.g., kinase hinge regions), the 3-one regioisomer provides a distinct donor–acceptor topology that the 1-one isomer cannot mimic, making them non-interchangeable in SAR campaigns.
- [1] ChemBase. 1H,2H,2aH,3H,4H-azeto[1,2-a]quinoxalin-3-one (CBID:247005). http://www.chembase.cn/molecule-247005.html (accessed 2026-04-28). View Source
- [2] Carta, A.; Sanna, P.; Loriga, M.; Setzu, M. G.; La Colla, P.; Loddo, R. Synthesis and evaluation for biological activity of 3-alkyl and 3-halogenoalkyl-quinoxalin-2-ones variously substituted. Part 4. Farmaco 2002, 57, 19–25. DOI: 10.1016/S0014-827X(01)01153-3. View Source
- [3] Dasi, R.; Villinger, A.; Brasholz, M. CCDC 2180173: Experimental Crystal Structure Determination. Cambridge Structural Database, 2022. DOI: 10.5517/ccdc.csd.cc2c5n5d. View Source
